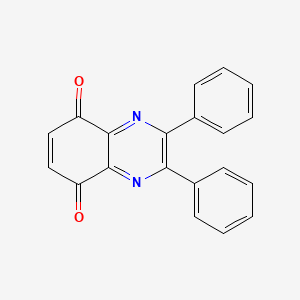
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of anilinocarbonyl groups attached to a pentitol backbone, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol typically involves multiple steps, starting with the preparation of the pentitol backbone. This is followed by the introduction of anilinocarbonyl groups through a series of chemical reactions. Common reagents used in these reactions include aniline, carbonyl compounds, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful attachment of the anilinocarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The anilinocarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol involves its interaction with molecular targets and pathways within biological systems. The anilinocarbonyl groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose: A compound with a similar pentitol backbone but different functional groups.
1,3,5-Triaryl-1,3,5-triazacyclohexanes: Compounds with a similar triaryl structure but different functional groups and properties.
Uniqueness
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is unique due to its specific combination of anilinocarbonyl groups and pentitol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
5348-85-6 |
|---|---|
Molekularformel |
C27H27N3O8 |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
[5-(phenylcarbamoyloxy)-6-(phenylcarbamoyloxymethyl)-1,3-dioxan-4-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C27H27N3O8/c31-25(28-19-10-4-1-5-11-19)34-16-22-24(38-27(33)30-21-14-8-3-9-15-21)23(37-18-36-22)17-35-26(32)29-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2,(H,28,31)(H,29,32)(H,30,33) |
InChI-Schlüssel |
CQUXOMGSMAAXQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(C(C(O1)COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)




